N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
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Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide” is a derivative of triazolo[4,3-a]pyrazine . It’s a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials . These compounds are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of these compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis process also involves the use of hydrazonoyl halides as precursors .Molecular Structure Analysis
The molecular formula of “this compound” is C15H13F2N5O2 . Its average mass is 333.293 Da and its monoisotopic mass is 333.103729 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For instance, in the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Scientific Research Applications
Synthesis and Biological Activity
Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimicrobial Activity : Pyrazoline and pyrazole derivatives, including those containing triazolo and pyrazin rings, have shown significant antimicrobial activity against various bacteria and fungi. This suggests that compounds with similar structural features could also have potential as antimicrobial agents (Hassan, 2013).
Tankyrase Inhibition : Research into the design and synthesis of triazolo[4,3-b]pyridazin-8-amine derivatives aimed at inhibiting tankyrases (TNKSs) has highlighted the therapeutic potential of molecules with triazolo and pyrazin scaffolds for treating conditions related to TNKS activity (Liscio et al., 2014).
Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The study and development of nitrogen-containing heterocycles, such as “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide”, could provide a promising direction for future research .
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Pharmacokinetics
The compound has shown satisfactory activity in vitro, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, the compound can induce apoptosis in cancer cells and inhibit their growth in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with a variety of enzymes and receptors
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to various biomolecules, leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWCTWPVVBCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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